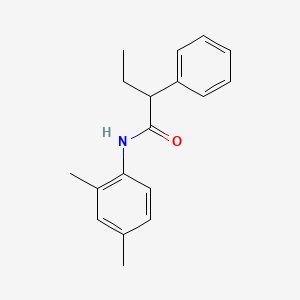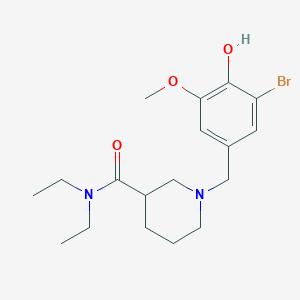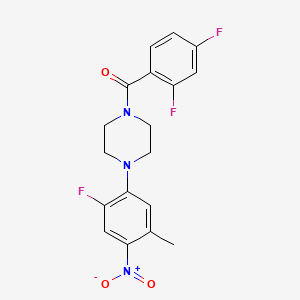
N-(2,4-dimethylphenyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-2-phenylbutanamide, also known as DMPPB, is a chemical compound that belongs to the class of N-aryl-2-phenylbutanamides. It has been widely used in scientific research for its potential therapeutic applications, particularly in the field of cancer treatment. DMPPB is a potent inhibitor of the proteasome, which is an essential cellular component responsible for the degradation of intracellular proteins.
Mechanism of Action
N-(2,4-dimethylphenyl)-2-phenylbutanamide inhibits the proteasome by binding to the active site of the 20S proteasome, which is responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of intracellular proteins, which ultimately induces apoptosis in cancer cells. N-(2,4-dimethylphenyl)-2-phenylbutanamide has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-phenylbutanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(2,4-dimethylphenyl)-2-phenylbutanamide induces apoptosis by inhibiting the proteasome and leading to the accumulation of intracellular proteins. N-(2,4-dimethylphenyl)-2-phenylbutanamide also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2,4-dimethylphenyl)-2-phenylbutanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethylphenyl)-2-phenylbutanamide has several advantages for lab experiments. It is a potent inhibitor of the proteasome, which makes it a valuable tool for studying the role of the proteasome in cellular processes. N-(2,4-dimethylphenyl)-2-phenylbutanamide also has potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. However, N-(2,4-dimethylphenyl)-2-phenylbutanamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on cellular processes are not well understood. In addition, N-(2,4-dimethylphenyl)-2-phenylbutanamide has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well characterized.
Future Directions
There are several future directions for research on N-(2,4-dimethylphenyl)-2-phenylbutanamide. One area of interest is the development of N-(2,4-dimethylphenyl)-2-phenylbutanamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic applications of N-(2,4-dimethylphenyl)-2-phenylbutanamide in the treatment of neurodegenerative diseases. Finally, further studies are needed to elucidate the long-term effects of N-(2,4-dimethylphenyl)-2-phenylbutanamide on cellular processes and to determine its safety and efficacy in vivo.
Synthesis Methods
N-(2,4-dimethylphenyl)-2-phenylbutanamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,4-dimethylbenzaldehyde with phenylacetic acid in the presence of a catalyst such as boron trifluoride etherate. The resulting intermediate is then treated with thionyl chloride to produce the final product, N-(2,4-dimethylphenyl)-2-phenylbutanamide.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-phenylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the proteasome, which leads to the accumulation of intracellular proteins and ultimately induces apoptosis in cancer cells. N-(2,4-dimethylphenyl)-2-phenylbutanamide has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2,4-dimethylphenyl)-2-phenylbutanamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-4-16(15-8-6-5-7-9-15)18(20)19-17-11-10-13(2)12-14(17)3/h5-12,16H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEGHALTHFJEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-phenylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5206379.png)
![ethyl 2-[(N-butyl-N-ethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5206382.png)
![methyl 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5206386.png)
![2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5206391.png)
![7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5206393.png)
![4-bicyclo[2.2.1]hept-2-ylmorpholine](/img/structure/B5206400.png)
![3-[1-butyl-3-(4-methoxy-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methoxy-1,2,5-oxadiazole](/img/structure/B5206406.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-iodobenzamide](/img/structure/B5206414.png)
![N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5206428.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B5206434.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]hydrazino}-2-oxo-N-2-pyridinylacetamide](/img/structure/B5206437.png)


![N-[2-(benzylamino)-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5206463.png)